molecular formula C11H13N3O5 B11046766 2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B11046766
M. Wt: 267.24 g/mol
InChI Key: FEVWJEHJSWMBMD-UHFFFAOYSA-N
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Description

2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes multiple oxo groups and a carboxylic acid functional group

Preparation Methods

The synthesis of 2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of oxo groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions, where it can be converted into esters or amides using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar compounds to 2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid include other pyrido[2,3-d]pyrimidines and xanthine derivatives These compounds share structural similarities but differ in their functional groups and specific properties

Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

2,4,7-trioxo-1-propyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H13N3O5/c1-2-3-14-8-7(9(16)13-11(14)19)5(10(17)18)4-6(15)12-8/h5H,2-4H2,1H3,(H,12,15)(H,17,18)(H,13,16,19)

InChI Key

FEVWJEHJSWMBMD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(CC(=O)N2)C(=O)O)C(=O)NC1=O

Origin of Product

United States

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